molecular formula C24H16BrN3OS B2778876 (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile CAS No. 683258-11-9

(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile

Cat. No. B2778876
CAS RN: 683258-11-9
M. Wt: 474.38
InChI Key: LOZSPMZCAYUGEK-OBGWFSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile, also known as BPTAA, is a chemical compound with potential applications in scientific research.

Scientific Research Applications

Anticancer Potential

Cinnamic acid derivatives, which are structurally related to the queried compound, have been studied extensively for their anticancer properties. These compounds, owing to their chemical reactivity, have been explored in medicinal research as both traditional and synthetic antitumor agents. Despite their rich medicinal tradition, the exploration of their full potential in anticancer research has been a relatively recent endeavor, with a significant increase in interest over the past two decades. The versatility of these derivatives in synthesizing various cinnamoyl compounds has been highlighted, demonstrating a broad spectrum of antitumor efficacy (De, Baltas, & Bedos-Belval, 2011).

Toxicology and Environmental Impact

Research on the environmental concentrations and toxicology of related compounds, such as polybrominated diphenyl ethers and their metabolites, underscores the importance of understanding both the beneficial and adverse effects of these chemicals. These studies reveal gaps in our knowledge about the environmental persistence, toxicokinetics, and toxicodynamics of such compounds, suggesting a need for ongoing research to assess their safety and ecological impact (Koch & Sures, 2018).

Potential for Further Research

The synthesis and transformation of heterocyclic compounds, including those containing the thiazole ring present in the queried compound, offer a rich area for further investigation. These reactions allow for the creation of diverse molecular architectures with potential applications in drug development and other fields of chemistry (Gomaa & Ali, 2020).

properties

IUPAC Name

(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-phenoxyanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BrN3OS/c25-19-8-6-17(7-9-19)23-16-30-24(28-23)18(14-26)15-27-20-10-12-22(13-11-20)29-21-4-2-1-3-5-21/h1-13,15-16,27H/b18-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZSPMZCAYUGEK-OBGWFSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C=C(\C#N)/C3=NC(=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile

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